Zinc dihydrogen diphosphate

Corrosion inhibition Acidic pyrophosphate Mild steel

Zinc dihydrogen diphosphate (ZnH₂P₂O₇, CAS 54389-17-2, MW 241.34 g/mol), also referred to as zinc hydrogen pyrophosphate or zinc pyrophosphate (ZnH₂P₂O₇), is an acidic condensed phosphate belonging to the diphosphate (pyrophosphate) family. It is distinguished from both the fully neutralized zinc pyrophosphate (Zn₂P₂O₇, CAS 7446-26-6) and the monophosphate analog zinc dihydrogen phosphate (Zn(H₂PO₄)₂, CAS 13598-37-3) by its specific anionic speciation [H₂P₂O₇]²⁻, which imparts characteristic solubility, acidity, and coordination behavior.

Molecular Formula H2O7P2Zn
Molecular Weight 241.3 g/mol
CAS No. 54389-17-2
Cat. No. B12662107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc dihydrogen diphosphate
CAS54389-17-2
Molecular FormulaH2O7P2Zn
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)([O-])[O-].[Zn+2]
InChIInChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-2
InChIKeyRPRMAEUXQLFUQL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Dihydrogen Diphosphate (CAS 54389-17-2) – Technical Baseline for Scientific Procurement


Zinc dihydrogen diphosphate (ZnH₂P₂O₇, CAS 54389-17-2, MW 241.34 g/mol), also referred to as zinc hydrogen pyrophosphate or zinc pyrophosphate (ZnH₂P₂O₇), is an acidic condensed phosphate belonging to the diphosphate (pyrophosphate) family . It is distinguished from both the fully neutralized zinc pyrophosphate (Zn₂P₂O₇, CAS 7446-26-6) and the monophosphate analog zinc dihydrogen phosphate (Zn(H₂PO₄)₂, CAS 13598-37-3) by its specific anionic speciation [H₂P₂O₇]²⁻, which imparts characteristic solubility, acidity, and coordination behavior [1]. The compound crystallizes in the monoclinic system, with structural features distinct from its monophosphate isotype Cd(H₂PO₄)₂·2H₂O [1]. Industrially, it is employed as a corrosion inhibitor, metal phosphating agent, anticorrosive pigment precursor, and ceramic/glass additive, where its diphosphate anion confers functional differentiation from orthophosphate-based alternatives [2].

Why Zinc Dihydrogen Diphosphate Cannot Be Freely Substituted by Generic Zinc Phosphates


The diphosphate (P₂O₇⁴⁻) anion in zinc dihydrogen diphosphate is structurally and functionally distinct from the orthophosphate (PO₄³⁻) anion present in conventional zinc phosphate pigments (Zn₃(PO₄)₂·xH₂O, CAS 7779-90-0) and from the dihydrogen phosphate (H₂PO₄⁻) anion in zinc dihydrogen phosphate (Zn(H₂PO₄)₂, CAS 13598-37-3) [1]. The P–O–P bridging bond in diphosphate confers higher anionic charge density, altered hydrolytic stability, and a distinct metal-surface passivation mechanism compared to monomeric phosphate species [1][2]. Consequently, substitution of zinc dihydrogen diphosphate with a generic zinc phosphate or zinc dihydrogen phosphate in anticorrosive formulations can result in different film-formation kinetics, divergent protection lifetimes, and resin-dependent performance shifts that cannot be compensated by simple stoichiometric adjustment [2][3]. The quantitative evidence below substantiates where these differences translate into measurable performance gaps.

ZnH₂P₂O₇ (CAS 54389-17-2) – Product-Specific Quantitative Differentiation Evidence


Corrosion Inhibition Efficiency on Mild Steel in 1.0 M HCl – Acidic Pyrophosphate vs. Blank Baseline

The acidic zinc dihydrogen diphosphate derivative (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O, whose active inhibitory species is the [Zn(H₂P₂O₇)₂]²⁻ complex, achieved a maximum inhibition efficiency of 93.0% at a concentration of 10⁻³ M against mild steel corrosion in 1.0 M HCl, as measured by Tafel polarization [1]. The corrosion potential (E_corr) shifted by more than −105 mV relative to the blank, indicating that the compound acts predominantly as a cathodic-type inhibitor in this medium [1]. The adsorption-desorption equilibrium constant K_ads was determined to be 52.7 × 10⁴ M⁻¹, with a free energy of adsorption ΔG_ads of −42.6 kJ mol⁻¹ at 298 K, consistent with strong chemisorption onto the steel surface [1].

Corrosion inhibition Acidic pyrophosphate Mild steel Electrochemical polarization

Anticorrosive Pigment Ranking in Alkyd Coatings – Zinc Pyrophosphate vs. Zinc Orthophosphate and Zinc Tripolyphosphate

In a direct comparative study of phosphate-based anticorrosive pigments formulated into solvent-borne alkyd paints at 30% v/v pigment loading and PVC/CPVC = 0.8, zinc pyrophosphate exhibited the highest overall anticorrosion efficiency among the three phosphate pigments tested (zinc orthophosphate, zinc pyrophosphate, zinc tripolyphosphate), as evaluated by salt spray chamber, humidity chamber, corrosion potential, ionic resistance, and polarization resistance measurements [1]. A subsequent independent review confirmed that zinc pyrophosphate demonstrated the highest anticorrosion efficiency specifically in alkyd coatings, while zinc tripolyphosphate performed best in epoxy coatings [2]. This resin-dependent performance ranking means that selection of the optimal phosphate pigment cannot be made without specifying the binder system.

Anticorrosive pigments Alkyd coatings Phosphate pigments Accelerated corrosion testing

Hydrolytic Stability Under Acidic Aqueous Conditions – Zinc Pyrophosphate vs. Zinc Orthophosphate

Technical-grade zinc pyrophosphate (Zn₂P₂O₇, the fully neutralized diphosphate structurally related to ZnH₂P₂O₇) exhibits significantly greater resistance to hydrolysis in aqueous acidic environments compared to zinc orthophosphate (Zn₃(PO₄)₂), which undergoes progressive hydrolysis with loss of protective phosphate species [1]. This differential stability is attributed to the P–O–P bridging bond in the diphosphate anion, which provides a denser crystal structure and stronger chemical integrity than the isolated PO₄³⁻ tetrahedra in orthophosphate [1]. In waterborne coating formulations where the pigment is exposed to acidic microenvironments, zinc orthophosphate can suffer premature depletion of inhibitory ions, whereas the diphosphate-based pigment maintains longer-lasting passivation [1].

Hydrolytic stability Acid resistance Waterborne coatings Pigment durability

Crystal Structure Differentiation – ZnH₂P₂O₇ vs. Zn(H₂PO₄)₂·2H₂O (Monophosphate Analog)

Single-crystal X-ray diffraction data confirm that zinc dihydrogen diphosphate (ZnH₂P₂O₇) and zinc dihydrogen phosphate dihydrate (Zn(H₂PO₄)₂·2H₂O) both crystallize in the monoclinic system but are structurally distinct phases [1]. Zn(H₂PO₄)₂·2H₂O is isotypic with Cd(H₂PO₄)₂·2H₂O, whereas ZnH₂P₂O₇ adopts its own unique crystal packing arrangement [1]. This structural differentiation is critical for procurement quality control: powder X-ray diffraction (PXRD) can unambiguously distinguish between the diphosphate and monophosphate forms, preventing inadvertent substitution of the cheaper monophosphate analog for the diphosphate compound in research or formulation contexts.

Crystal structure Monoclinic system Isotypism Material identity verification

Corrosion Protection on Galvanized Steel – Hydrated Zinc Diphosphate Coating vs. Untreated Zinc Surface

Galvanized steel surfaces exposed to hot water distribution systems can be protected against localized corrosion by the in-situ formation of a hydrated zinc diphosphate coating (Zn₂P₂O₇·3H₂O), which forms through partial oxidation of the galvanizing zinc layer in the presence of pyrophosphate ions released by hydrolysis of hexametaphosphate [1]. Electrochemical impedance spectroscopy (EIS) measurements demonstrated that this diphosphate layer significantly improves corrosion protection, and the impedance response has been developed into a quality control method for assessing coating integrity [2]. While this evidence pertains to Zn₂P₂O₇·3H₂O rather than the acidic ZnH₂P₂O₇ specifically, it establishes the broader class capability of zinc diphosphate coatings to provide quantifiable, impedance-verifiable protection on zinc substrates.

Galvanized steel Diphosphate coating Localized corrosion Impedance quality control

Zinc Dihydrogen Diphosphate (CAS 54389-17-2) – Evidence-Backed Application Scenarios for Scientific & Industrial Procurement


Alkyd-Based Anticorrosive Primer Formulations Requiring Maximum Pigment Efficiency

When formulating solvent-borne alkyd anticorrosive primers, zinc dihydrogen diphosphate-derived pigments offer the highest documented anticorrosion efficiency among phosphate pigment options, outperforming both zinc orthophosphate and zinc tripolyphosphate in alkyd binder systems [1][2]. Formulators should specify diphosphate-based pigment at PVC/CPVC ≈ 0.8 and evaluate performance via a combination of salt spray (ASTM B117), humidity chamber exposure, and electrochemical polarization resistance measurements, following the validated methodology of Deyá et al. [1].

Acidic Environment Corrosion Inhibition for Mild Steel – Inhibitor Screening and Dose Optimization

The Zn-H₂P₂O₇ moiety, as demonstrated via the (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O model compound, delivers up to 93.0% inhibition efficiency on mild steel in 1.0 M HCl at 10⁻³ M concentration, functioning as a cathodic-type inhibitor with strong chemisorption (K_ads = 52.7 × 10⁴ M⁻¹, ΔG_ads = −42.6 kJ mol⁻¹) [1]. This evidence supports the use of zinc dihydrogen diphosphate as a candidate corrosion inhibitor for acidic pickling, acid cleaning, and oil-well acidizing environments, where concentration-dependent inhibition efficiency can be benchmarked against this established dose-response curve [1].

Waterborne Coating Systems Demanding Long-Term Hydrolytic Stability of the Anticorrosive Pigment

In waterborne coatings or applications involving prolonged exposure to acidic microenvironments, the superior hydrolytic stability of diphosphate-based pigments relative to zinc orthophosphate becomes a critical selection criterion [1]. Procurement specifications for such applications should require evidence of diphosphate content (e.g., via PXRD differentiation from monophosphate [2]) and may include accelerated hydrolysis testing to verify that the pigment maintains inhibitory ion availability over the intended coating service life.

Galvanized Steel Protection in Water Distribution Infrastructure

For hot water production and distribution systems utilizing galvanized steel components, in-situ formation of hydrated zinc diphosphate coatings (Zn₂P₂O₇·3H₂O) provides protection against localized corrosion, with the coating integrity quantifiably verifiable by electrochemical impedance spectroscopy [1][2]. This EIS-based quality control methodology enables infrastructure asset managers to move beyond qualitative visual inspection to a measurable, impedance-based coating performance standard [2].

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